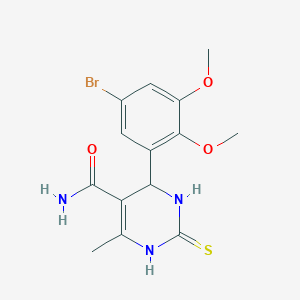
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a thioxo group, making it a potential candidate for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 5-bromo-2,3-dimethoxybenzaldehyde with thiourea and acetylacetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(5-Bromo-2,3-dimethoxy-phenyl)-[1,2,4] oxadiazole: Another compound with a brominated aromatic ring and potential biological activity.
5-Bromo-2,3-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a thioxo group and a brominated aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H16BrN3O3S |
|---|---|
分子量 |
386.27 g/mol |
IUPAC名 |
4-(5-bromo-2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16BrN3O3S/c1-6-10(13(16)19)11(18-14(22)17-6)8-4-7(15)5-9(20-2)12(8)21-3/h4-5,11H,1-3H3,(H2,16,19)(H2,17,18,22) |
InChIキー |
QMHIWSCWXXLVIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)N |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopentyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327067.png)
![3-cyclopentyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327068.png)
![2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B327069.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B327071.png)
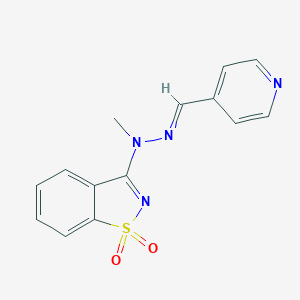
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 4-nitrobenzoate](/img/structure/B327073.png)
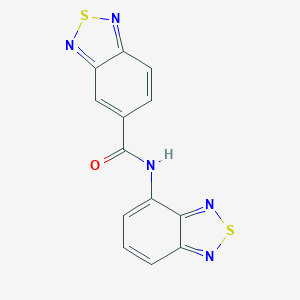
![3-{1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327079.png)
![3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327080.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327087.png)
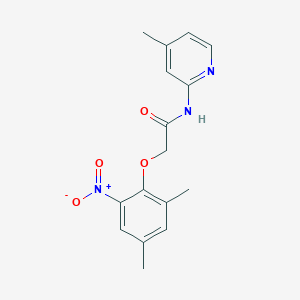
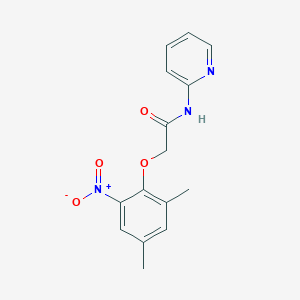
![3-cyclopentyl-5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327091.png)
